2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chloride
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Overview
Description
2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S and a molecular weight of 212.7 g/mol . It is characterized by the presence of a cyclopropyl group, an ethoxy group, and a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chloride typically involves the reaction of 2-cyclopropyl-2-ethoxyethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:
2-Cyclopropyl-2-ethoxyethanol+Chlorosulfonic acid→2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chloride+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Hydrolysis: Water, aqueous base (e.g., NaOH)
Major Products Formed
Sulfonamide: Formed by reaction with amines
Sulfonate Ester: Formed by reaction with alcohols
Sulfonothioate: Formed by reaction with thiols
Sulfonic Acid: Formed by hydrolysis
Scientific Research Applications
2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent for the synthesis of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Biology: In the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a methyl group instead of a cyclopropyl and ethoxy group.
Benzenesulfonyl chloride: Contains a benzene ring instead of a cyclopropyl and ethoxy group.
Tosyl chloride (p-Toluenesulfonyl chloride): Contains a toluene ring with a para-methyl group.
Uniqueness
2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chloride is unique due to the presence of both a cyclopropyl group and an ethoxy group, which can influence its reactivity and the types of derivatives formed. This makes it a valuable reagent for specific synthetic applications where these functional groups are desired.
Properties
IUPAC Name |
2-cyclopropyl-2-ethoxyethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-2-11-7(6-3-4-6)5-12(8,9)10/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGTVBXNDXKLFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CS(=O)(=O)Cl)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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